![molecular formula C11H9ClN2O3 B601132 4-Chloro-7-methoxyquinazolin-6-yl acetate CAS No. 230955-75-6](/img/structure/B601132.png)
4-Chloro-7-methoxyquinazolin-6-yl acetate
Overview
Description
“4-Chloro-7-methoxyquinazolin-6-yl acetate” is a chemical compound with the molecular formula C11H9ClN2O3 . It is often stored under inert gas (nitrogen or Argon) at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a suspension of 4-chloro-7-methoxyquinazolin-6-yl acetate in 6N methanolic ammonia. This mixture is stirred at room temperature for 90 minutes, after which the solvents are evaporated under vacuum .Molecular Structure Analysis
The molecular weight of “4-Chloro-7-methoxyquinazolin-6-yl acetate” is 252.66 . The InChI code for this compound is 1S/C11H9ClN2O3/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
The boiling point of “4-Chloro-7-methoxyquinazolin-6-yl acetate” is predicted to be 364.6±37.0 °C . The density of this compound is 1.376 .Scientific Research Applications
Anticancer Activity
Quinazoline derivatives are well-known for their anticancer properties. They can function as tyrosine kinase inhibitors, which are crucial in the treatment of various cancers. Compounds like tandutinib, erlotinib, and gefitinib are examples of quinazoline derivatives used in cancer therapy .
Cardiovascular Applications
Some quinazoline derivatives act as vasodilators and antihypertensive agents, providing therapeutic options for cardiovascular diseases .
CNS Activity
These compounds have sedative-hypnotic and anticonvulsant activities, which could be beneficial in treating insomnia and seizure disorders .
Antifungal and Antimalarial Activities
They also show promise in combating fungal infections and malaria, expanding their potential use in infectious disease treatment .
properties
IUPAC Name |
(4-chloro-7-methoxyquinazolin-6-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBHHSJRPOSFGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
230955-75-6 | |
Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q & A
Q1: What is the role of 4-Chloro-7-methoxyquinazolin-6-yl acetate in the synthesis of quinazolin-4-amine derivatives?
A1: 4-Chloro-7-methoxyquinazolin-6-yl acetate serves as the starting material in the synthesis of novel quinazolin-4-amine derivatives []. It reacts with substituted anilines in toluene at 90°C to yield intermediate compounds. These intermediates are further reacted with ammonium hydroxide and then subjected to a sulfonyl reaction to finally produce the desired quinazolin-4-amines containing a p-toluenesulfonate moiety.
Q2: How is the structure of the synthesized compounds confirmed?
A2: The structures of the synthesized quinazolin-4-amine derivatives are confirmed using a combination of analytical techniques, including elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR) [].
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